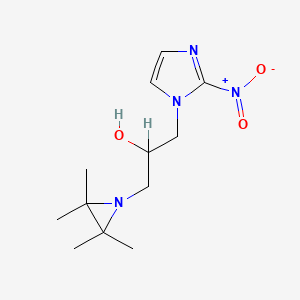
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol, also known as nimorazole, is a synthetic compound that belongs to the group of nitroimidazole derivatives. Nimorazole has been widely studied for its potential applications in cancer treatment due to its unique mechanism of action and biochemical effects.
Mecanismo De Acción
Nimorazole exerts its effects by selectively targeting hypoxic cells in tumors. Hypoxia is a common characteristic of solid tumors and has been associated with resistance to radiation therapy. Nimorazole is selectively reduced in hypoxic cells, leading to the formation of reactive intermediates that can cause DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-tumor effects, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in animal models of cerebral ischemia. Nimorazole has also been investigated for its potential use in the treatment of parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol is its selective targeting of hypoxic cells in tumors, which may enhance the efficacy of radiation therapy. However, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has also been shown to have toxic effects on normal tissues, particularly at high doses. This may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol. One area of interest is the development of novel 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol derivatives with improved selectivity and reduced toxicity. Another potential direction is the investigation of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol's anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol involves the reaction of 2-methyl-1-nitroimidazole with 2,2,3,3-tetramethylaziridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
Nimorazole has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of radiation therapy by increasing tumor hypoxia and sensitizing cancer cells to radiation-induced DNA damage. Nimorazole has also been investigated for its anti-angiogenic properties, which may contribute to its anti-tumor effects.
Propiedades
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-11(2)12(3,4)15(11)8-9(17)7-14-6-5-13-10(14)16(18)19/h5-6,9,17H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMINQWSHFCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909306 |
Source


|
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
CAS RN |
105027-76-7 |
Source


|
| Record name | RB 7040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


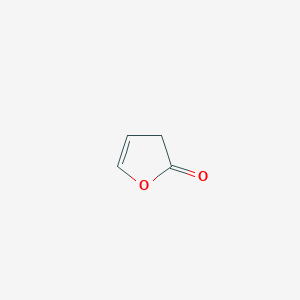

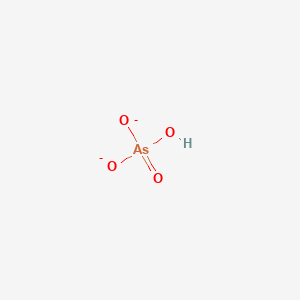



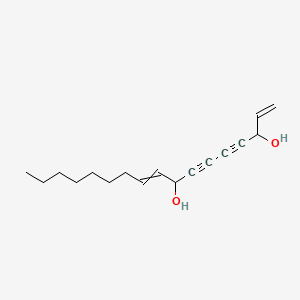



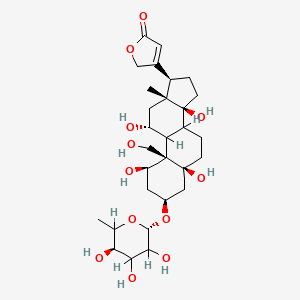
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
